Dimercury diiodide (CAS 15385-57-6), also known as mercurous iodide, is a heavy, light-sensitive, yellow-green inorganic solid with the formula Hg2I2. In industrial and advanced laboratory settings, it is primarily procured for its exceptional acousto-optic properties, its utility as a specialized electrochemical reference material, and its role as a precursor in solid-state crystal growth. Unlike typical transition metal halides, Hg2I2 features a linear I-Hg-Hg-I molecular structure that imparts extreme crystallographic and acoustic anisotropy. It is practically insoluble in water (Ksp ~ 5.2 × 10^-29) and undergoes controlled thermal disproportionation into elemental mercury and mercury(II) iodide (HgI2) at elevated temperatures (approx. 290 °C). These highly specific thermal, acoustic, and electrochemical baselines make it a critical material for infrared acousto-optic devices, iodide-specific electrode manufacturing, and high-purity semiconductor precursor workflows [1].
Procuring generic mercury iodides—such as substituting mercury(II) iodide (HgI2) or other mercury(I) halides like calomel (Hg2Cl2)—will result in catastrophic failure in application-specific workflows. In acousto-optic device manufacturing, substituting Hg2I2 with Hg2Cl2 or standard paratellurite (TeO2) drastically increases the acoustic phase velocity, thereby reducing the delay time and degrading the figure of merit in Bragg cells [1]. In electrochemical applications, using a standard calomel (Hg2Cl2) reference electrode in iodide-rich solutions leads to rapid anion exchange, membrane fouling, and severe potential drift; Hg2I2 is strictly required to maintain a stable thermodynamic equilibrium [2]. Furthermore, in crystal growth, attempting to use direct HgI2 instead of an Hg2I2 precursor eliminates the in-situ generation of elemental mercury vapor, which is strictly required to suppress iodine vacancies during the vapor transport growth of room-temperature radiation detectors.
In the design of acousto-optic modulators and delay lines, acoustic phase velocity is a critical determinant of device efficiency and signal retention. Dimercury diiodide exhibits an exceptionally low slow shear acoustic wave velocity of 245 m/s along the [110] crystallographic axis. In direct comparison, the industry-standard acousto-optic material paratellurite (TeO2) possesses a velocity of approximately 616 m/s, while the chloride analog calomel (Hg2Cl2) operates at ~347 m/s [1]. This massive reduction in acoustic velocity provides a proportionally higher acousto-optic figure of merit (M2) and allows for significantly longer optical delay times within compact crystal geometries.
| Evidence Dimension | Slow shear acoustic wave velocity along [110] axis |
| Target Compound Data | 245 m/s (Hg2I2) |
| Comparator Or Baseline | ~616 m/s (TeO2) and ~347 m/s (Hg2Cl2) |
| Quantified Difference | ~60% lower velocity than TeO2; ~29% lower than Hg2Cl2 |
| Conditions | Bulk ultrasonic wave propagation along the [110] crystallographic axis at room temperature |
Ultra-low acoustic velocity directly translates to exceptionally high acousto-optic figures of merit and longer optical delay lines, crucial for high-resolution infrared tunable filters.
For electrochemical measurements in iodide-rich electrolytes, standard reference electrodes suffer from anion exchange and drift. Dimercury diiodide provides a highly stable, specific thermodynamic baseline with a standard reduction potential of -0.0405 V for the Hg2I2 + 2e- -> 2Hg + 2I- half-cell reaction. This is a massive shift compared to the standard calomel electrode (Hg2Cl2), which operates at +0.268 V [1]. Procuring Hg2I2 allows for the construction of specialized Hg/Hg2I2 reference electrodes that maintain absolute stability in iodide solutions without the precipitation fouling that degrades chloride-based or sulfate-based alternatives.
| Evidence Dimension | Standard reduction potential (E°) |
| Target Compound Data | -0.0405 V (Hg2I2 / Hg) |
| Comparator Or Baseline | +0.268 V (Hg2Cl2 / Hg - Calomel) |
| Quantified Difference | 308.5 mV negative shift in standard potential |
| Conditions | Standard state aqueous conditions (25 °C, 1 M anion concentration) |
Prevents electrode fouling and potential drift when conducting electrochemical measurements or titrations in iodide-rich electrolytes, where standard calomel electrodes fail.
The linear chain structure of mercurous halides creates strong spatial dispersion of acoustic velocity, which is quantified by the acoustic anisotropy coefficient (r). Dimercury diiodide possesses an extreme acoustic anisotropy coefficient of r = 4.89. This is significantly higher than its closest structural analog, mercury(I) bromide (Hg2Br2), which has a coefficient of r = 4.39 [1]. This elevated anisotropy in Hg2I2 results in extremely wide acoustic walk-off angles (the angle between the wave vector and Poynting vector), making it a highly effective choice for specialized polarization-dependent beam steering and intermediate Bragg acousto-optic interactions.
| Evidence Dimension | Coefficient of acoustic anisotropy (r) |
| Target Compound Data | r = 4.89 (Hg2I2) |
| Comparator Or Baseline | r = 4.39 (Hg2Br2) |
| Quantified Difference | 11.4% higher acoustic anisotropy coefficient |
| Conditions | Bulk acoustic wave propagation analysis in highly anisotropic crystalline media |
The extreme acoustic anisotropy enables the design of acousto-optic devices with extremely wide acoustic walk-off angles, optimizing polarization-dependent beam steering.
In the synthesis of high-purity mercury(II) iodide (HgI2) for room-temperature semiconductor radiation detectors, controlling the stoichiometry of the vapor phase is critical to prevent iodine vacancies. Dimercury diiodide undergoes controlled thermal disproportionation (Hg2I2 -> Hg + HgI2) when heated near 290 °C . In contrast, direct procurement and sublimation of HgI2 (which melts congruently at 259 °C) does not inherently provide an elemental mercury overpressure. Utilizing Hg2I2 as a solid-state precursor ensures a continuous, self-regulating release of equimolar Hg vapor alongside HgI2, actively suppressing point defects during chemical vapor transport (CVT) growth.
| Evidence Dimension | Thermal decomposition pathway |
| Target Compound Data | Disproportionates into Hg + HgI2 at ~290 °C |
| Comparator Or Baseline | HgI2 (Melts congruently at 259 °C without disproportionation) |
| Quantified Difference | Generates 1 mole of in-situ Hg vapor per mole of precursor, versus 0 moles for direct HgI2 |
| Conditions | Rapid heating in closed ampoules or chemical vapor transport (CVT) systems |
Allows crystal growers to use Hg2I2 as a self-regulating solid-state source to maintain a mercury-rich overpressure, suppressing defect formation in semiconductor detector fabrication.
Driven by its ultra-low slow shear acoustic wave velocity (245 m/s) and extreme acoustic anisotropy (r = 4.89), Hg2I2 is a highly efficient crystal choice for fabricating high-resolution AOTFs and Bragg cells operating in the infrared spectrum. It is specifically procured when standard TeO2 or Hg2Cl2 crystals cannot provide the necessary optical delay times or figure of merit for advanced spectroscopic and laser modulation systems [1].
In analytical chemistry and electroplating where iodide ions are present in high concentrations, standard calomel (Hg2Cl2) or Ag/AgCl electrodes suffer from rapid anion exchange and drift. Hg2I2 is procured to construct Hg/Hg2I2 reference electrodes (-0.0405 V), providing absolute thermodynamic stability and preventing membrane fouling in these specialized environments [2].
Hg2I2 is utilized as a vital precursor in chemical vapor transport (CVT) systems for the growth of single-crystal mercury(II) iodide (HgI2). Its specific thermal disproportionation near 290 °C generates a controlled, in-situ mercury overpressure that suppresses iodine vacancies, resulting in higher-purity semiconductor materials for X-ray and gamma-ray detectors than can be achieved by sublimating direct HgI2 [3].
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